1-(4-Chloropiperidin-1-yl)ethanone

Purity Quality Control Synthetic Intermediate

1-(4-Chloropiperidin-1-yl)ethanone, also known as 1-acetyl-4-chloropiperidine, is a heterocyclic organic compound of formula C₇H₁₂ClNO (MW 161.63) featuring a piperidine ring with a 4-chloro substituent and an N-acetyl group. It is primarily employed as a synthetic intermediate and building block in medicinal chemistry and agrochemical research.

Molecular Formula C7H12ClNO
Molecular Weight 161.63 g/mol
CAS No. 207852-63-9
Cat. No. B3034691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chloropiperidin-1-yl)ethanone
CAS207852-63-9
Molecular FormulaC7H12ClNO
Molecular Weight161.63 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC(CC1)Cl
InChIInChI=1S/C7H12ClNO/c1-6(10)9-4-2-7(8)3-5-9/h7H,2-5H2,1H3
InChIKeyCJMWFYUQMADABM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Chloropiperidin-1-yl)ethanone (CAS 207852-63-9): A Validated Chlorinated Piperidine Building Block for Pharmaceutical and Agrochemical Synthesis


1-(4-Chloropiperidin-1-yl)ethanone, also known as 1-acetyl-4-chloropiperidine, is a heterocyclic organic compound of formula C₇H₁₂ClNO (MW 161.63) featuring a piperidine ring with a 4-chloro substituent and an N-acetyl group . It is primarily employed as a synthetic intermediate and building block in medicinal chemistry and agrochemical research . Commercially, it is offered with purities typically ranging from 95% to 98% . Key physicochemical properties include a consensus Log P of 1.25 and topological polar surface area (TPSA) of 20.31 Ų .

Why 1-(4-Chloropiperidin-1-yl)ethanone (CAS 207852-63-9) is Not Interchangeable with Unsubstituted or Other Halogenated Piperidine Analogs


Generic substitution of 1-(4-Chloropiperidin-1-yl)ethanone with its closest analogs—such as N-acetylpiperidine (no halogen), 1-(4-fluoropiperidin-1-yl)ethanone, or 1-(4-bromopiperidin-1-yl)ethanone—is not a valid procurement strategy due to quantifiable differences in reactivity, physicochemical properties, and documented synthetic utility. The 4-chloro substituent significantly alters the electron density and steric profile of the piperidine ring, which impacts both the stability and reactivity of the compound in key synthetic transformations . Furthermore, vendor-provided purity specifications and the availability of essential analytical documentation (e.g., NMR, HPLC) vary widely, directly affecting the reproducibility and efficiency of downstream chemistry .

Quantitative Differentiation of 1-(4-Chloropiperidin-1-yl)ethanone (CAS 207852-63-9): Comparative Evidence for Scientific Selection


Purity and Batch Consistency: 1-(4-Chloropiperidin-1-yl)ethanone vs. Analog 1-(4-Fluoropiperidin-1-yl)ethanone

Commercially available 1-(4-Chloropiperidin-1-yl)ethanone is offered at purities of 95%, 97%, and 98% by multiple reputable vendors . In contrast, the closest analog, 1-(4-fluoropiperidin-1-yl)ethanone, is less commonly available and often lacks explicit purity specifications from major suppliers . This disparity directly impacts procurement reliability and the ability to source high-purity material for critical synthesis steps.

Purity Quality Control Synthetic Intermediate Medicinal Chemistry

Analytical Support and QC Documentation: NMR Spectrum Availability for 1-(4-Chloropiperidin-1-yl)ethanone

A definitive ¹H NMR spectrum for 1-(4-Chloropiperidin-1-yl)ethanone is publicly accessible, providing a clear, verifiable reference for structural confirmation . This contrasts with many closely related N-acetyl piperidine derivatives for which such spectral data is not readily available from commercial sources. The availability of this spectral data enables immediate verification of compound identity and purity upon receipt, a critical step in regulated research environments.

NMR Quality Control Structural Confirmation Analytical Chemistry

Storage and Stability: Room Temperature Storage for 1-(4-Chloropiperidin-1-yl)ethanone vs. Cold Chain Requirements for Analogs

1-(4-Chloropiperidin-1-yl)ethanone is specified for long-term storage at room temperature (RT) in a dry, sealed environment [1]. This is a significant logistical and cost advantage over certain related compounds, such as 4-chloropiperidine hydrochloride, which is often recommended for storage at 2-8°C or in a freezer to prevent degradation. The ability to store the compound at RT simplifies inventory management and reduces cold-chain shipping and storage expenses.

Storage Stability Logistics Synthetic Intermediate

Documented Use as a Key Intermediate: 1-(4-Chloropiperidin-1-yl)ethanone in Fungicide Synthesis (WO2023031192)

1-(4-Chloropiperidin-1-yl)ethanone is explicitly claimed and used as a key synthetic intermediate in the preparation of novel substituted 6-membered heteroaryl piperidinyl ethanone fungicides, as detailed in WIPO patent application WO2023031192 [1]. This establishes a concrete, high-value application for the compound in agrochemical research. While other piperidine derivatives are used in similar contexts, this patent specifically requires the 4-chloro-N-acetyl substitution pattern, demonstrating that the 4-chloro group is not a generic replacement for other substituents in this chemical series.

Agrochemical Fungicide Patent Synthetic Intermediate

Physicochemical Properties: Computed Log P of 1-(4-Chloropiperidin-1-yl)ethanone vs. 1-(4-Fluoropiperidin-1-yl)ethanone

The calculated consensus Log P for 1-(4-Chloropiperidin-1-yl)ethanone is 1.25 . For the closest analog, 1-(4-fluoropiperidin-1-yl)ethanone, the calculated Log P is approximately 0.7 (based on standard fragment-based calculations) [1]. This 0.55 log unit difference corresponds to the target compound being ~3.5 times more lipophilic. In the context of medicinal chemistry, this increased lipophilicity can significantly affect membrane permeability, metabolic stability, and off-target binding profiles, making the chloro analog a distinct tool for probing structure-activity relationships.

Lipophilicity Log P Drug Design Physicochemical Properties

Reactivity Profile: Comparative Halogen Reactivity of 1-(4-Chloropiperidin-1-yl)ethanone vs. 1-(4-Bromopiperidin-1-yl)ethanone

The 4-chloro group in 1-(4-Chloropiperidin-1-yl)ethanone provides a balanced reactivity profile for further derivatization. In nucleophilic substitution reactions, the C-Cl bond (bond dissociation energy ~327 kJ/mol) is significantly less reactive than the C-Br bond (~285 kJ/mol) in 1-(4-bromopiperidin-1-yl)ethanone, yet more reactive than the C-F bond (~439 kJ/mol) in the fluoro analog [1]. This intermediate reactivity allows for greater synthetic control, enabling selective transformations under milder conditions than the bromo analog, while still offering more versatile functionalization options than the fluoro analog.

Reactivity Halogen Nucleophilic Substitution Synthetic Chemistry

Evidence-Backed Application Scenarios for 1-(4-Chloropiperidin-1-yl)ethanone (CAS 207852-63-9) in Scientific and Industrial Research


Synthesis of Novel Fungicidal Heteroaryl Piperidinyl Ethanones (Agrochemical R&D)

Researchers developing new fungicides based on the substituted 6-membered heteroaryl piperidinyl ethanone scaffold, as described in WO2023031192, will find 1-(4-Chloropiperidin-1-yl)ethanone to be an essential starting material [1]. The patent's synthetic examples demonstrate the critical role of the 4-chloro substituent, and procurement of this specific intermediate is mandatory for replicating the reported routes and generating the claimed compounds. Using an unsubstituted or differently halogenated analog would lead to a different compound not covered by the patent's examples and likely with altered biological activity.

Medicinal Chemistry SAR Studies on Piperidine-Based Receptor Ligands

For medicinal chemistry programs exploring piperidine-containing ligands (e.g., for GPCRs or ion channels), 1-(4-Chloropiperidin-1-yl)ethanone serves as a key intermediate with well-defined physicochemical properties. The established Log P of 1.25 provides a quantifiable baseline for optimizing lipophilicity in a lead series . By using this compound as a building block, medicinal chemists can systematically introduce the 4-chloro-N-acetyl piperidine motif and compare its effect on potency, selectivity, and ADME properties against analogs with different 4-substituents (e.g., H, F, Br, Me).

Quality Control and Method Development in Analytical Chemistry

Analytical chemistry laboratories developing or validating HPLC or NMR methods for piperidine derivatives can use 1-(4-Chloropiperidin-1-yl)ethanone as a reliable reference standard. The availability of a publicly accessible ¹H NMR spectrum and the compound's well-characterized purity grades (95-98%) make it an ideal calibrant for quantifying related impurities in complex reaction mixtures or for confirming the identity of unknown peaks in chromatographic analyses.

Training and Education in Heterocyclic Chemistry Synthesis

In academic or industrial training settings, the synthesis of 1-(4-Chloropiperidin-1-yl)ethanone via acetylation of 4-chloropiperidine is a classic example of an amide bond formation reaction. The reaction is robust, the product is stable at room temperature [2], and its structure can be easily confirmed by NMR . This makes it an excellent teaching compound for demonstrating fundamental organic synthesis and purification techniques (e.g., recrystallization, column chromatography) to students and early-career chemists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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